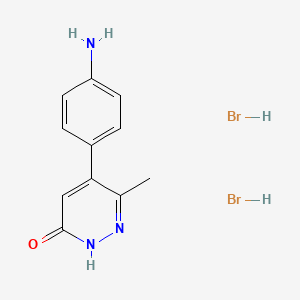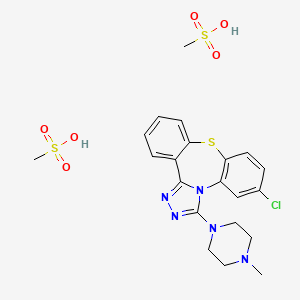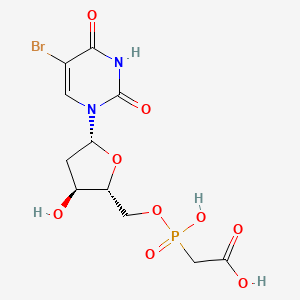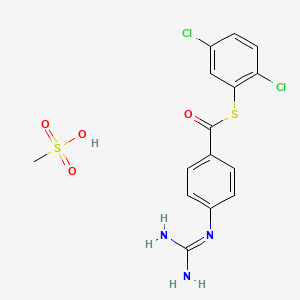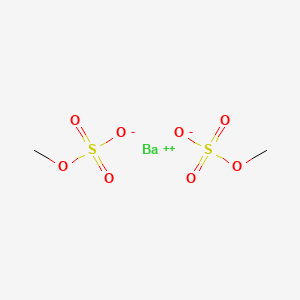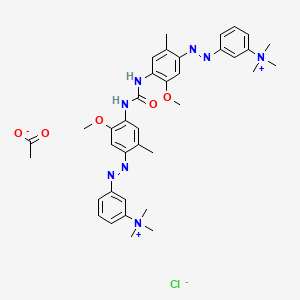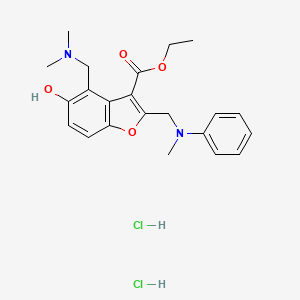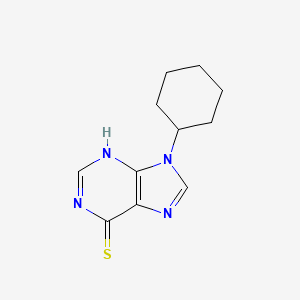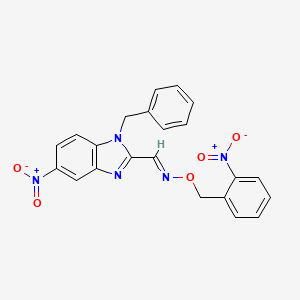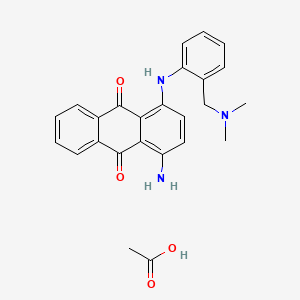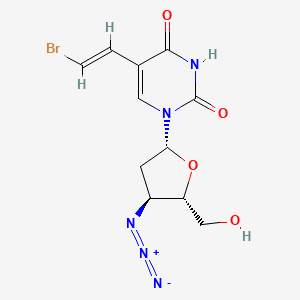
3'-Azido-5-bromovinyl-2',3'-dideoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine is a synthetic nucleoside analogue. It is structurally similar to other nucleoside analogues used in antiviral therapies. This compound is characterized by the presence of an azido group at the 3’ position and a bromovinyl group at the 5’ position of the uridine molecule. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine typically involves multiple steps, starting from commercially available uridine. The synthetic route includes the selective protection of hydroxyl groups, introduction of the azido group at the 3’ position, and the bromovinyl group at the 5’ position. The reaction conditions often involve the use of azidotrimethylsilane (TMSN3) for azidation and bromovinylation using bromovinyl reagents under specific conditions .
Análisis De Reacciones Químicas
3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Oxidation Reactions: The bromovinyl group can undergo oxidation to form various oxidized products.
Common reagents used in these reactions include TMSN3 for azidation, bromovinyl reagents for bromovinylation, and hydrogen or other reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine has several scientific research applications:
Antiviral Research: It is studied for its potential antiviral properties, particularly against HIV and other viruses.
Medicinal Chemistry: The compound is used in the development of new therapeutic agents, especially nucleoside analogues with improved efficacy and reduced toxicity.
Biological Studies: It serves as a tool in studying nucleoside metabolism and the mechanisms of action of nucleoside analogues.
Chemical Biology: The compound is used in chemical biology to investigate the interactions between nucleosides and various biological targets
Mecanismo De Acción
The mechanism of action of 3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. The bromovinyl group may enhance the binding affinity of the compound to viral enzymes, increasing its antiviral efficacy. The molecular targets include viral reverse transcriptase and other enzymes involved in nucleoside metabolism .
Comparación Con Compuestos Similares
3’-Azido-5-bromovinyl-2’,3’-dideoxyuridine is similar to other nucleoside analogues such as 3’-azido-3’-deoxythymidine (AZT) and 3’-azido-2’,3’-dideoxyuridine (AZDU). the presence of the bromovinyl group distinguishes it from these compounds, potentially offering unique advantages in terms of antiviral activity and specificity. Similar compounds include:
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Azido-2’,3’-dideoxyuridine (AZDU): Another nucleoside analogue with antiviral properties
Propiedades
Número CAS |
80646-52-2 |
|---|---|
Fórmula molecular |
C11H12BrN5O4 |
Peso molecular |
358.15 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12BrN5O4/c12-2-1-6-4-17(11(20)14-10(6)19)9-3-7(15-16-13)8(5-18)21-9/h1-2,4,7-9,18H,3,5H2,(H,14,19,20)/b2-1+/t7-,8+,9+/m0/s1 |
Clave InChI |
RITJCMXQJOICCU-PIXDULNESA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)N=[N+]=[N-] |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


